Methyl 6-methylpyridine-2-carboxylate
Overview
Description
Methyl 6-methylpyridine-2-carboxylate is a chemical compound that is related to the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions are discussed, which can provide insights into the properties and reactivity of methyl 6-methylpyridine-2-carboxylate.
Synthesis Analysis
The synthesis of related pyridine compounds involves various strategies. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid is an innovative approach that avoids the use of volatile and toxic solvents . Another method includes the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective bromination and hydrolysis . These methods could potentially be adapted for the synthesis of methyl 6-methylpyridine-2-carboxylate.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The substitution of different functional groups at various positions on the pyridine ring can significantly alter the chemical properties of the compound. For example, the synthesis of 2,2'-bipyridine ligands and their metal complexes involves the functionalization of the pyridine ring at specific positions to achieve the desired coordination properties .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate to introduce heavy atoms into proteins is an example of the reactivity of pyridine derivatives with biomolecules . Additionally, the synthesis of cobalt(II)-pyridine-2,5-dicarboxylate complexes with various pyridine derivatives demonstrates the ability of these compounds to form coordination complexes with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by the substituents on the pyridine ring. For instance, the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives and their complexation with lanthanide(III) cations highlights the impact of substituents on the ligand properties and complexation behavior . The thermal and antimicrobial activity studies of supramolecular cobalt(II)-pyridine-2,5-dicarboxylate complexes also provide information on the stability and biological activity of these compounds .
Scientific Research Applications
Electrocatalytic Carboxylation
A study by Feng et al. (2010) investigated an electrocatalytic carboxylation process. They explored using 2-amino-5-bromopyridine with CO2 in an ionic liquid, resulting in 6-aminonicotinic acid with high yield and selectivity, demonstrating an environmentally friendly approach to carboxylation.
Hydration Products in Crystal Structure
In a study by Waddell et al. (2011), the hydration products of related compounds were examined, revealing intricate hydrogen-bonded ion chains and two-dimensional networks in crystal structures. This research contributes to understanding molecular interactions in crystalline materials.
Synthesis of Derivatives
Shi Qunfeng and colleagues (2012) detailed the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, a derivative, from Methyl 3-methylpyridine-2-carboxylate. This demonstrates the compound's versatility in synthesizing various related chemical entities, as seen in the study by Qunfeng et al. (2012).
Coordination Polymers
B. Kukovec and co-researchers (2007) examined the use of 6-methylpyridine-2-carboxylate in forming a one-dimensional CdII coordination polymer. The study, detailed by Kukovec et al. (2007), highlights the compound's potential in creating complex polymeric structures, valuable in materials science and chemistry.
Antimicrobial Activity
The study by Nagashree et al. (2013) synthesized a series of methyl-2-aminopyridine-4-carboxylate derivatives, finding that some displayed significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents using derivatives of Methyl 6-methylpyridine-2-carboxylate.
Synthesis of Novel Ligands
A 2001 study by Charbonnière et al. focused on synthesizing tridentate ligands based on derivatives of 5′-methyl-2,2′-bipyridine-6-carboxylic acid. Their work contributes to the development of complexation agents for lanthanide(III) cations, showcasing the compound's utility in ligand synthesis.
Molecular Docking Studies
Pandimeena et al. (2021) conducted spectroscopic and quantum chemical studies on Methyl 6-Aminopyridine-3-carboxylate, using molecular docking to determine its potential as a bioactive agent for treating sarcoidosis. The study, detailed by Pandimeena et al. (2021), highlights the compound's potential in drug development and bioactivity research.
Safety And Hazards
Methyl 6-methylpyridine-2-carboxylate is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
methyl 6-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-7(9-6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIZMOZBTXFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159632 | |
Record name | Methyl 6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methylpyridine-2-carboxylate | |
CAS RN |
13602-11-4 | |
Record name | 2-Pyridinecarboxylic acid, 6-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13602-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methylpyridine-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13602-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33TY2BZE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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